![molecular formula C8H8ClFN2O B1615225 2-(2-Chloro-4-fluorophenyl)acetohydrazide CAS No. 887267-55-2](/img/structure/B1615225.png)
2-(2-Chloro-4-fluorophenyl)acetohydrazide
Overview
Description
“2-(2-Chloro-4-fluorophenyl)acetohydrazide” is a chemical compound with the molecular formula C8H8ClFN2O . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “2-(2-Chloro-4-fluorophenyl)acetohydrazide” is 1S/C8H8ClFN2O/c9-7-4-6(10)2-1-5(7)3-8(13)12-11/h1-2,4H,3,11H2,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Pharmacology
2-(2-Chloro-4-fluorophenyl)acetohydrazide: has been identified as a compound with potential pharmacological applications due to its physicochemical properties . Its high gastrointestinal absorption and blood-brain barrier permeability suggest it could be developed into a drug that targets central nervous system disorders. Moreover, its non-substrate nature for P-glycoprotein and lack of inhibition of major CYP enzymes indicate a lower risk of drug-drug interactions, making it a promising candidate for further drug development .
Material Science
In the field of material science, this compound’s solid physical form and stability at low temperatures make it suitable for creating novel polymeric materials. These materials could potentially exhibit unique properties such as enhanced durability or specialized conductivity, useful in electronics or as advanced coatings .
Chemical Synthesis
2-(2-Chloro-4-fluorophenyl)acetohydrazide: serves as a building block in chemical synthesis. Its reactive hydrazide group allows for the formation of hydrazone linkages, which are valuable in synthesizing various heterocyclic compounds. These compounds have applications ranging from medicinal chemistry to the development of new organic materials .
Agriculture
The compound’s properties suggest potential use in agriculture as a precursor for the synthesis of agrochemicals. Its structural framework could be modified to create pesticides or herbicides with specific action mechanisms, contributing to the development of more efficient and environmentally friendly agricultural practices .
Environmental Science
Given its solid form and stability under inert conditions, 2-(2-Chloro-4-fluorophenyl)acetohydrazide could be used in environmental science research, particularly in the study of soil and water pollutants. It may serve as a reference compound or a tracer in analytical methods aimed at detecting and quantifying similar organic contaminants .
Biochemistry Research
In biochemistry research, this compound could be utilized in enzyme inhibition studies due to its hydrazide moiety. It might interact with specific biochemical pathways, providing insights into enzyme functions and aiding in the discovery of new therapeutic targets for diseases .
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c9-7-4-6(10)2-1-5(7)3-8(13)12-11/h1-2,4H,3,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRASZCCYLWKZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650408 | |
Record name | 2-(2-Chloro-4-fluorophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenyl)acetohydrazide | |
CAS RN |
887267-55-2 | |
Record name | 2-Chloro-4-fluorobenzeneacetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887267-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chloro-4-fluorophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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